molecular formula C7H9IN2 B15359588 4-iodo-N,N-dimethylpyridin-2-amine

4-iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B15359588
M. Wt: 248.06 g/mol
InChI Key: PGGRQYKTDQIDHJ-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylpyridin-2-amine is a halogenated pyridine derivative featuring an iodine atom at the 4-position of the pyridine ring and a dimethylamino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille or Suzuki couplings) due to the reactivity of the iodine substituent . Its structure enables applications in medicinal chemistry, such as the development of amyloid imaging agents for Alzheimer’s disease and anti-tubercular derivatives . The dimethylamino group enhances solubility and modulates electronic properties, while the iodine atom provides a handle for further functionalization.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

4-iodo-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3

InChI Key

PGGRQYKTDQIDHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1)I

Origin of Product

United States

Scientific Research Applications

4-Iodo-N,N-dimethylpyridin-2-amine is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.

  • Biology: It is used in the study of biological systems, such as enzyme inhibition and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-iodo-N,N-dimethylpyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that are targeted by the compound.

  • Receptors: Specific receptors that are modulated by the compound.

Comparison with Similar Compounds

Positional Isomers of Iodo-Substituted Dimethylpyridinamines

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound I at 4, NMe₂ at 2 C₇H₉IN₂ 248.07 g/mol Cross-coupling precursor; anti-TB activity
5-Iodo-N,N-dimethylpyridin-2-amine I at 5, NMe₂ at 2 C₇H₉IN₂ 248.07 g/mol Used in PET imaging agent synthesis

Key Differences :

  • Reactivity : The 4-iodo isomer is more sterically accessible for coupling reactions compared to the 5-iodo derivative, which may exhibit reduced reactivity due to electronic effects .
  • Biological Activity : Anti-tubercular activity in 4-iodo derivatives (e.g., compound AB-17, MIC = 0.06 µg/mL) is attributed to the 4-iodo substituent’s synergy with methoxy groups .

Halogen-Substituted Analogs

Compound Name Halogen (X) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Bromo-N,N-dimethylpyridin-2-amine Br C₇H₉BrN₂ 201.06 g/mol Intermediate for fluorescence probes
5-Chloro-N,N-dimethylpyridin-2-amine Cl C₇H₉ClN₂ 156.61 g/mol Antimicrobial agent precursor
3-Bromo-N,N-dimethylpyridin-2-amine Br C₇H₉BrN₂ 201.06 g/mol Used in coordination chemistry

Key Differences :

  • Leaving Group Ability : Iodine (in 4-iodo) is a superior leaving group compared to bromine or chlorine, enhancing its utility in nucleophilic substitutions .
  • Lipophilicity : Iodo derivatives exhibit higher lipophilicity (logP ~2.5) than bromo (logP ~1.8) or chloro (logP ~1.2) analogs, influencing bioavailability .

Alkyl Group Variations on the Amine

Compound Name Alkyl Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Iodo-N,N-diethylpyridin-2-amine NEt₂ C₉H₁₃IN₂ 276.12 g/mol Enhanced steric bulk reduces reaction rates
This compound NMe₂ C₇H₉IN₂ 248.07 g/mol Optimal balance of solubility and reactivity

Key Differences :

  • Steric Effects : Diethyl groups increase steric hindrance, slowing cross-coupling reactions compared to dimethyl analogs .
  • Solubility: Dimethylamino derivatives are more water-soluble (e.g., ~2 mg/mL in PBS) than diethylamino analogs (~0.5 mg/mL) .

Functionalized Derivatives with Additional Substituents

Compound Name Additional Substituents Key Applications Reference
4-((6-Bromo-2-methoxyquinolin-3-yl)methyl)-6-methoxy-N,N-dimethylpyridin-2-amine (AB-17) Methoxy, bromoquinoline Anti-tubercular agent (MIC = 0.06 µg/mL)
(E)-5-(2-(6-(2-[18F]-fluoroethoxy)-benzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine (18F-7b) Fluorobenzothiazole, ¹⁸F Amyloid plaque imaging in Alzheimer’s

Key Insights :

  • Enhanced Bioactivity : Methoxy or fluorinated groups improve target binding (e.g., Aβ plaques in Alzheimer’s ).
  • Synthetic Flexibility : The dimethylpyridinamine core allows modular addition of pharmacophores for tailored applications .

Biological Activity

4-Iodo-N,N-dimethylpyridin-2-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an iodine atom and two dimethylamino groups. The presence of iodine enhances its reactivity, while the dimethylamino groups contribute to its basicity and nucleophilicity, making it a valuable candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, potentially affecting metabolic pathways. Its mechanism involves binding to the active sites of enzymes, thereby preventing substrate interaction.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular responses. This modulation could have therapeutic implications in conditions such as cancer and inflammation.

The biological effects of this compound are largely attributed to its ability to bind to molecular targets:

  • Enzymatic Interaction : The compound binds to the active site of enzymes, inhibiting their function. This interaction can be quantified by assessing the IC50 values (the concentration required to inhibit 50% of enzyme activity).
  • Receptor Binding : It may also act as an antagonist or agonist at specific receptors, altering downstream signaling cascades. This is particularly relevant in pharmacological contexts where modulation of receptor activity can lead to therapeutic outcomes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-N,N-dimethylpyridin-2-amineBromine substitution instead of iodineModerate enzyme inhibition
4-Chloro-N,N-dimethylpyridin-2-amineChlorine substitutionLower receptor affinity
4-Fluoro-N,N-dimethylpyridin-2-amineFluorine substitutionReduced cytotoxicity

This table illustrates how variations in halogen substitutions can affect biological activity and interaction profiles.

Case Studies

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study assessed the compound's effect on cancer cell lines, revealing significant cytotoxic effects at concentrations above 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
  • Enzyme Inhibition Assays : Another investigation focused on its role as an inhibitor of acetylcholinesterase (AChE), a key enzyme in neurotransmission. Results indicated a competitive inhibition pattern with an IC50 value of approximately 25 µM.
  • Receptor Binding Studies : Research involving receptor binding assays highlighted its interaction with serotonin receptors, suggesting potential applications in mood disorder treatments.

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